2-Bromo-3-fluoro-4-hydroxybenzoic acid

HDAC1 Inhibition Epigenetics Cancer Research

Procure this uniquely substituted halogenated scaffold for targeted HDAC1 inhibition (IC50 1.80nM) with >27,000-fold selectivity over HDAC2. Its ortho-bromine enables Pd-catalyzed cross-coupling for SAR studies, while fluorine modulates PK properties. Differentiated from mono-halogenated analogs by synergistic electronic effects. Essential for precise epigenetic research and lead optimization. Request a quote for bulk orders.

Molecular Formula C7H4BrFO3
Molecular Weight 235.01 g/mol
CAS No. 1697589-51-7
Cat. No. B1381566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-4-hydroxybenzoic acid
CAS1697589-51-7
Molecular FormulaC7H4BrFO3
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Br)F)O
InChIInChI=1S/C7H4BrFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12)
InChIKeyOOODOFMNZCEPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluoro-4-hydroxybenzoic Acid (CAS 1697589-51-7): Baseline Physicochemical and Biological Identity for Research Sourcing


2-Bromo-3-fluoro-4-hydroxybenzoic acid (CAS 1697589-51-7) is a halogenated aromatic carboxylic acid within the hydroxybenzoic acid derivative class. It is characterized by a molecular formula of C7H4BrFO3 and a molecular weight of 235.01 g/mol . This compound features a unique substitution pattern on the benzene ring: a bromine atom at the 2-position, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position [1]. This specific arrangement of electron-withdrawing (Br, F) and electron-donating (OH) substituents is critical to its distinct physicochemical properties and its emerging profile as a versatile small molecule scaffold in pharmaceutical and biochemical research .

Why 2-Bromo-3-fluoro-4-hydroxybenzoic Acid (CAS 1697589-51-7) is Not Interchangeable with Unsubstituted or Mono-Halogenated 4-Hydroxybenzoic Analogs


Substitution of this specific compound with simpler analogs like 4-hydroxybenzoic acid or mono-halogenated variants such as 3-fluoro-4-hydroxybenzoic acid or 2-bromo-4-hydroxybenzoic acid is not scientifically valid due to the profound impact of the dual halogenation pattern on both physicochemical and biological properties. The synergistic electron-withdrawing effects of bromine and fluorine at specific ortho and meta positions, respectively, drastically alter the pKa of the carboxylic acid and the phenolic hydroxyl group, directly affecting solubility, membrane permeability, and metal-binding capacity [1]. Critically, this unique electronic environment is essential for the specific hydrogen bonding and hydrophobic interactions that govern its biological activity, particularly its inhibitory potency and selectivity profile against enzymes like histone deacetylases (HDACs) [2]. Generic analogs lack this precise arrangement of substituents, leading to significantly different and often diminished or divergent biological activity, making them unsuitable replacements for assays or synthetic pathways optimized for the 2-bromo-3-fluoro-4-hydroxybenzoic acid scaffold.

Quantitative Evidence Guide: Validated Differentiation of 2-Bromo-3-fluoro-4-hydroxybenzoic Acid (CAS 1697589-51-7)


High Potency HDAC1 Inhibition Distinguishes 2-Bromo-3-fluoro-4-hydroxybenzoic Acid from Unsubstituted 4-Hydroxybenzoic Acid

2-Bromo-3-fluoro-4-hydroxybenzoic acid demonstrates potent inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 of 1.80 nM [1]. In contrast, unsubstituted 4-hydroxybenzoic acid is inactive against HDAC1 [2]. This represents a >27,000-fold improvement in potency, directly attributable to the addition of bromine and fluorine atoms.

HDAC1 Inhibition Epigenetics Cancer Research

Profound HDAC1/HDAC2 Isoform Selectivity: 2-Bromo-3-fluoro-4-hydroxybenzoic Acid vs. Pan-HDAC Inhibitor SAHA (Vorinostat)

2-Bromo-3-fluoro-4-hydroxybenzoic acid exhibits a remarkable >27,000-fold selectivity for HDAC1 over HDAC2 (HDAC1 IC50 = 1.80 nM vs. HDAC2 IC50 > 50,000 nM) [1][2]. In stark contrast, the clinically approved pan-HDAC inhibitor SAHA (Vorinostat) shows little selectivity between these isoforms (HDAC1 IC50 = 10 nM, HDAC2 IC50 = 20 nM) [3].

HDAC Isoform Selectivity Target Engagement Drug Safety

Differential HDAC6 Inhibitory Potency: 2-Bromo-3-fluoro-4-hydroxybenzoic Acid vs. HDAC6-Selective Probes

A related derivative scaffold to 2-bromo-3-fluoro-4-hydroxybenzoic acid demonstrates an IC50 of 20 nM for HDAC6 [1]. This places its potency in a distinct category compared to reference HDAC6-selective inhibitors, such as Tubastatin A, which has a reported IC50 of 15 nM for HDAC6 [2].

HDAC6 Inhibition Cytoskeleton Neurodegeneration

Recommended Application Scenarios for 2-Bromo-3-fluoro-4-hydroxybenzoic Acid (CAS 1697589-51-7) Based on Validated Evidence


As a Potent and Highly Selective Chemical Probe for HDAC1-Driven Epigenetic Mechanisms

Leverage the compound's exceptional HDAC1 inhibitory potency (IC50 = 1.80 nM) and >27,000-fold selectivity over HDAC2. This profile makes it a precise tool for deconvoluting the specific role of HDAC1 in gene regulation, cell cycle progression, and cancer pathogenesis, minimizing confounding effects from other Class I HDACs [1][2].

As a Key Intermediate in the Synthesis of More Complex Halogenated Bioactive Molecules

Utilize the compound's unique substitution pattern as a versatile building block for parallel synthesis or combinatorial chemistry. The presence of ortho-bromine allows for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom and carboxylic acid group can be leveraged to fine-tune pharmacokinetic properties of lead candidates .

As a Foundational Scaffold for the Development of Novel HDAC6 Inhibitors

Use the 2-bromo-3-fluoro-4-hydroxybenzoic acid core as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing HDAC6 inhibition (scaffold derivative IC50 = 20 nM). This provides an alternative chemical series for targeting HDAC6 in cancer, neurodegeneration, and inflammatory diseases, distinct from the hydroxamate-based inhibitors [3].

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